

# An In-depth Technical Guide to 7-Hydroxy-4-methylcoumarin

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## Compound of Interest

Compound Name: Cyclohexylzinc bromide

CAS No.: 7565-57-3

Cat. No.: B1587865

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

7-Hydroxy-4-methylcoumarin, also known as 4-methylumbelliferone, is a versatile heterocyclic compound widely recognized for its significant fluorescence and diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and its emerging applications in drug discovery and development, offering field-proven insights for researchers and scientists.

## Chemical and Physical Properties

7-Hydroxy-4-methylcoumarin is a derivative of coumarin, a benzopyrone, with a methyl group at the C4 position and a hydroxyl group at the C7 position. This substitution pattern is crucial for its characteristic blue fluorescence under ultraviolet light.

Table 1: Physicochemical Properties of 7-Hydroxy-4-methylcoumarin

Property	Value	Reference
CAS Number	90-33-5	N/A
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>3</sub>	[1]
Molecular Weight	176.17 g/mol	[1]
Appearance	Pale yellow to white solid	[1]
Melting Point	188-189 °C	[1]
Fluorescence Excitation	~360 nm	[2]
Fluorescence Emission	~448 nm	[2]

## Synthesis via Pechmann Condensation

The most common and efficient method for synthesizing 7-hydroxy-4-methylcoumarin is the Pechmann condensation. This reaction involves the condensation of a phenol (resorcinol) with a  $\beta$ -ketoester (ethyl acetoacetate) in the presence of an acid catalyst.

The causality behind this experimental choice lies in the electrophilic substitution on the activated resorcinol ring by the protonated  $\beta$ -ketoester, followed by intramolecular cyclization and dehydration to form the stable coumarin ring system. Concentrated sulfuric acid is a widely used catalyst due to its strong dehydrating properties which drive the reaction to completion.[3]

## Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

Materials:

- Resorcinol (5.5 g, 0.05 mol)[1]
- Ethyl acetoacetate (6.4 mL)[1]
- Concentrated Sulfuric Acid (50 mL)[1]
- Crushed Ice

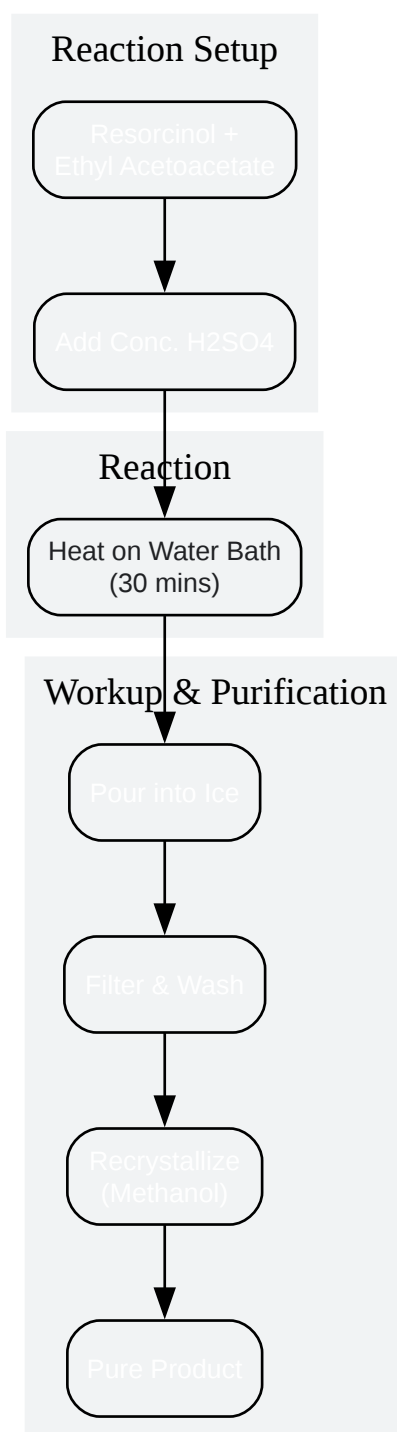
- Water
- Methanol (for crystallization)

Procedure:

- In a 100 mL conical flask, combine 5.5 g of resorcinol and 6.4 mL of ethyl acetoacetate.[1]
- Carefully add 50 mL of concentrated sulfuric acid to the mixture.[1]
- Heat the mixture on a water bath for 30 minutes.[1]
- Cool the resulting solution and pour it into a beaker containing 250 g of crushed ice with stirring.[1]
- Filter the precipitated product and wash it with 100 mL of water.[1]
- Recrystallize the crude product from methanol to obtain the pure 7-hydroxy-4-methylcoumarin.[1]

Yield: Approximately 4.3 g (49% theoretical yield).[1]

Diagram 1: Pechmann Condensation Workflow



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A schematic of the Pechmann condensation for synthesizing 7-hydroxy-4-methylcoumarin.

## Spectral Characterization

The structure of synthesized 7-hydroxy-4-methylcoumarin can be confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will show characteristic peaks for the different functional groups present in the molecule.[4]

Table 2: Key FTIR Spectral Data for 7-Hydroxy-4-methylcoumarin

Functional Group	Wavenumber (cm <sup>-1</sup> )	Appearance
Hydroxyl (-OH)	2400-3500	Broad peak
Carbonyl (C=O)	1705-1725	Strong, sharp peak
Alkene (C=C)	1620-1680	Sharp peak

Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H NMR spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule.

Table 3: <sup>1</sup>H NMR Spectral Data for 7-Hydroxy-4-methylcoumarin (in DMSO-d6)[5]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
2.36	s	3H	-CH <sub>3</sub>
6.12	s	1H	C5-H
6.70	d	1H	C8-H
6.78-6.81	m	1H	C6-H
7.61	d	1H	C5-H
10.5	s	1H	-OH

# Biological Activities and Applications in Drug Development

7-Hydroxy-4-methylcoumarin and its derivatives have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities. The presence of the coumarin scaffold, a privileged structure in medicinal chemistry, contributes to its ability to interact with various biological targets.

## Antimicrobial and Antifungal Activity

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable antibacterial and antifungal properties. For instance, it has shown moderate activity against *E. coli*.<sup>[4]</sup> The introduction of thiosemicarbazide and thiazolidinone moieties has been shown to enhance its antifungal activity against various foodborne mycotoxigenic fungi.<sup>[6]</sup> This opens avenues for the development of new antimicrobial agents to combat resistant strains.

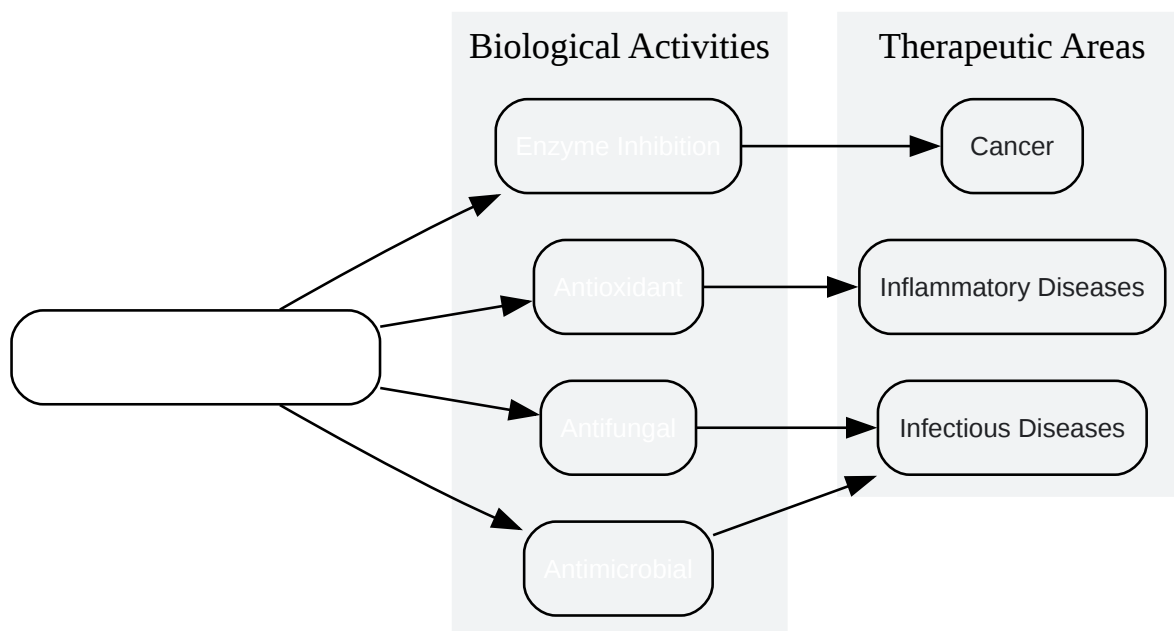
## Antioxidant Activity

The phenolic hydroxyl group in 7-hydroxy-4-methylcoumarin imparts antioxidant properties. It can act as a radical scavenger, and its antioxidant potential can be further enhanced through chemical modification.<sup>[6][7]</sup>

## Enzyme Inhibition

The core structure of 7-hydroxy-4-methylcoumarin serves as a scaffold for the design of enzyme inhibitors. Its derivatives have been explored as inhibitors for various enzymes implicated in disease pathogenesis. The hydroxyl group can be a key interaction point within an enzyme's active site, but it can also be a site for metabolic modification in the body.<sup>[8]</sup>

Diagram 2: Drug Development Potential of 7-Hydroxy-4-methylcoumarin



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Potential therapeutic applications stemming from the biological activities of 7-hydroxy-4-methylcoumarin.

## Conclusion

7-Hydroxy-4-methylcoumarin is a compound of significant interest to the scientific community, particularly in the field of drug discovery and development. Its straightforward synthesis, well-defined spectral properties, and diverse biological activities make it an attractive scaffold for the design of novel therapeutic agents. The insights and protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this versatile molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Hydroxy-4-methylcoumarin]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587865/docs#an-in-depth-technical-guide-to-7-hydroxy-4-methylcoumarin\]](https://www.benchchem.com/product/b1587865/docs#an-in-depth-technical-guide-to-7-hydroxy-4-methylcoumarin)

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